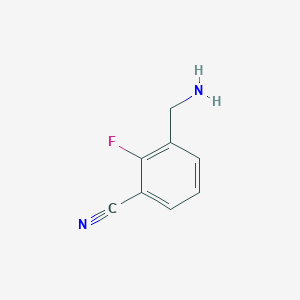

3-(Aminomethyl)-2-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

3-(aminomethyl)-2-fluorobenzonitrile |

InChI |

InChI=1S/C8H7FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H,4,10H2 |

InChI Key |

SZKGCLATQKUYQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)F)CN |

Origin of Product |

United States |

Contextual Significance Within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development and study of fluorinated organic compounds across various scientific disciplines. The global market for these compounds is experiencing robust growth, driven by their unique characteristics such as high thermal and chemical stability, and their indispensable role in pharmaceuticals, agrochemicals, and materials science. datainsightsmarket.commarketbusinessinsights.com

3-(Aminomethyl)-2-fluorobenzonitrile is a notable example within this class, featuring a benzonitrile (B105546) scaffold substituted with both a fluorine atom and an aminomethyl group. The strategic placement of the fluorine atom at the ortho position to the nitrile group creates unique electronic and steric effects. This ortho-fluoro substitution can influence the molecule's conformation, reactivity, and intermolecular interactions, distinguishing it from its positional isomers. The presence of the aminomethyl group further enhances its chemical versatility, providing a reactive site for further functionalization. This dual functionality makes this compound a valuable building block in organic synthesis.

The table below outlines the key structural features of this compound and the typical influence of its functional groups in the context of fluorinated organic compounds.

| Functional Group | Position | General Influence on Molecular Properties |

| Fluorine | 2- (ortho) | Alters electronic properties, metabolic stability, and binding affinity to biological targets. Can influence acidity of nearby protons. |

| Aminomethyl | 3- (meta) | Provides a basic site and a nucleophilic handle for synthetic modifications. Can participate in hydrogen bonding. |

| Nitrile | 1- | Acts as an electron-withdrawing group, can be hydrolyzed to a carboxylic acid or reduced to an amine. |

Overview of Research Trends and Opportunities

Strategic Approaches to C-C and C-N Bond Formation

The construction of the aminomethyl and fluoro-substituted benzonitrile core requires careful strategic planning. The primary challenges lie in the regioselective introduction of substituents onto the aromatic ring and the subsequent formation of the aminomethyl side chain. The interplay between the activating and directing effects of the nitrile and fluorine groups is a central consideration in the design of synthetic routes.

Nucleophilic aromatic substitution (SNAr) is a powerful, transition-metal-free method for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings. preprints.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk Aromatization is then restored by the departure of a leaving group. core.ac.uk

The viability of the SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubsemanticscholar.org In the context of 2-fluorobenzonitrile (B118710) derivatives, the cyano (-CN) group at the C1 position acts as a potent EWG. This group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho (C2) and para (C5) positions. Consequently, the fluorine atom at the C2 position in the 2-fluorobenzonitrile scaffold is an excellent leaving group and is highly susceptible to displacement by a wide range of nucleophiles. preprints.orgpressbooks.pub The general leaving group trend in SNAr reactions is F > NO₂ > Cl ≈ Br > I, making fluoroarenes particularly suitable substrates. researchgate.net

This reactivity is strategically employed in the synthesis of analogues of this compound. By treating a suitably substituted 2-fluorobenzonitrile precursor with various nucleophiles, the fluorine atom can be displaced to introduce diverse functionalities at the C2 position. For example, reactions with primary or secondary amines, alcohols, or thiols can yield libraries of 2-substituted aminobenzonitriles, alkoxybenzonitriles, or thioether-benzonitriles, respectively.

A tandem SNAr-cyclocondensation strategy has been successfully used to synthesize fluorinated 3-aminobenzofurans from perfluorobenzonitriles, demonstrating the utility of this reaction on complex nitrile-containing scaffolds. nih.govlboro.ac.uk While not a direct route to this compound, this highlights the principle of using SNAr on fluorinated benzonitriles to build complex heterocyclic systems.

The table below illustrates potential SNAr derivatizations on a generic 2-fluorobenzonitrile core, which is central to the synthesis of the target compound's analogues.

| Nucleophile | Resulting Functional Group at C2 | Potential Analogue Class | Reaction Conditions Example |

|---|---|---|---|

| Morpholine | 2-Morpholinyl | 2-Aminobenzonitriles | K₂CO₃, DMSO, 85 °C |

| Piperidine | 2-Piperidinyl | 2-Aminobenzonitriles | Base (e.g., K₂CO₃), DMF |

| Sodium Methoxide (NaOMe) | 2-Methoxy | 2-Alkoxybenzonitriles | Methanol, Heat |

| p-Methoxyphenol | 2-(4-Methoxyphenoxy) | 2-Aryloxybenzonitriles | K₂CO₃, MeCN, 60 °C preprints.org |

| Phthalimide | 2-Phthalimido | Protected 2-Aminobenzonitriles | Base, DMF preprints.org |

While SNAr is highly effective for modifying the C2 position, its direct application to install a group at the C3 (meta) position is disfavored due to the electronic directing effects of the C1-cyano group. pressbooks.pub Therefore, in the synthesis of this compound, the aminomethyl group is typically introduced using other strategies, such as the functionalization of a precursor that already contains a suitable handle at the C3 position. SNAr remains a critical tool for creating structural diversity in analogues by modifying the C2 position of the core scaffold.

Green Chemistry Approaches and Sustainable Synthesis

The growing emphasis on sustainable practices in the chemical industry has spurred the development of green chemistry approaches for the synthesis of complex molecules like this compound and its analogues. These methodologies prioritize the use of renewable feedstocks, reduction of hazardous waste, and increased energy efficiency. Key areas of innovation include the use of biocatalysis, alternative solvents, non-toxic reagents, and advanced manufacturing technologies such as flow chemistry.

One of the primary goals in the sustainable synthesis of fluorinated aromatic compounds is to replace hazardous reagents and minimize energy-intensive steps. Traditional fluorination methods often employ harsh and toxic reagents. numberanalytics.com Modern approaches, however, are exploring photocatalytic and enzymatic fluorination techniques that operate under milder conditions. numberanalytics.comnumberanalytics.com Similarly, the introduction of the nitrile group, which historically involved highly toxic cyanide salts, is being revolutionized by greener alternatives. numberanalytics.com

Biocatalysis, in particular, offers a promising avenue for the synthesis of fluorinated and aminated compounds with high selectivity and under environmentally benign conditions. numberanalytics.comnih.gov Enzymes such as transaminases and reductive aminases are being explored for the synthesis of chiral fluoroamines from corresponding ketones, using inexpensive inorganic ammonium (B1175870) salts as the amino donors. nih.govfrontiersin.org Furthermore, the use of fluorinase enzymes, which can form carbon-fluorine bonds from fluoride (B91410) ions, presents a highly atom-economical and green route to fluorinated compounds. nih.govacsgcipr.org

The development of tandem or one-pot reactions is another cornerstone of green synthesis, as it reduces the number of work-up and purification steps, thereby minimizing solvent use and waste generation. syncsci.comajol.info For the synthesis of molecules like this compound, a one-pot strategy could involve a sequence of reactions where the starting material is converted to the final product without the isolation of intermediates. nih.govrsc.org

Flow chemistry is an enabling technology for sustainable synthesis, offering enhanced safety, better heat and mass transfer, and improved scalability. rsc.orgrsc.orgresearchgate.net For multistep syntheses, flow chemistry allows for the integration of reaction and purification steps, leading to a more streamlined and efficient process. acs.orgacs.org This is particularly advantageous when dealing with hazardous intermediates or exothermic reactions, which are common in the synthesis of functionalized aromatic compounds.

The following tables summarize some of the green chemistry approaches that could be adapted for the synthesis of this compound and its analogues, based on published methodologies for similar transformations.

Table 1: Greener Cyanation Methods for Aryl Halides

| Cyanide Source | Catalyst/Conditions | Substrate Scope | Yield (%) | Green Advantages |

| K4[Fe(CN)6] | Pd/C, DMF, 120 °C | Aryl bromides and activated aryl chlorides | 78-95 | Low toxicity cyanide source, recyclable catalyst. nih.gov |

| Formamide | Pd(OAc)2/Xantphos, POCl3, solvent-free | Aryl iodides and bromides | 60-93 | Non-toxic cyanide source, solvent-free conditions. researchgate.net |

| 1,4-dicyanobenzene | NiI2, visible light, DBU | Aryl bromides and chlorides | 75-90 | Avoids use of cyanide salts, mild conditions. |

| Acetone cyanohydrin | Pd catalyst, Na2CO3 | Aryl halides | 65-88 | In situ generation of HCN, reducing handling risks. researchgate.net |

Table 2: Biocatalytic Approaches to Key Functional Groups

| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantages |

| Transaminase | Asymmetric amination of ketones | 1-(5-fluoropyridin-3-yl)ethan-1-one | (R)- or (S)-1-(5-fluoropyridin-3-yl)ethan-1-amine | High enantioselectivity, mild aqueous conditions. nih.gov |

| Reductive Aminase | Reductive amination of ketones | Prochiral ketones | Chiral fluorinated amines | Uses inexpensive ammonium salts as amine source. nih.gov |

| Fluorinase | Nucleophilic fluorination | S-adenosyl-L-methionine (SAM) and F- | 5'-Deoxy-5'-fluoroadenosine (5'-FDA) | Direct and selective C-F bond formation. acsgcipr.org |

| Aldoxime Dehydratase | Dehydration of aldoximes | Substituted benzaldoximes | Aromatic nitriles | Cyanide-free nitrile synthesis, mild conditions. |

Table 3: Sustainable Aminomethylation and Related Reactions

| Reaction | C1 Source/Reagent | Catalyst/Conditions | Product Type | Green Features |

| Aromatic Aminomethylation | Dichloromethane | Sodium hydride, ultrasound | N-aminomethyl indoles | Use of a common solvent as a C1 source. |

| Catalytic Aminomethylation | (Thio)urea, formaldehyde | NiCl2·6H2O or CuCl2·2H2O | Cyclic and acyclic carbamides | Catalytic approach reducing stoichiometric reagents. |

| Reductive Amination | Glucose | Glucose dehydrogenase (GDH) | Chiral amines and amino alcohols | Use of a renewable C1 source. researchgate.net |

By integrating these green chemistry principles and technologies, the synthesis of this compound and its analogues can be made more sustainable, with reduced environmental impact and improved efficiency. The ongoing research in biocatalysis and flow chemistry is expected to provide even more environmentally friendly and economically viable synthetic routes in the future. numberanalytics.comresearchgate.net

Elucidating the Chemical Reactivity Profile of 3 Aminomethyl 2 Fluorobenzonitrile

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) consists of a primary amine linked to the aromatic ring via a methylene (B1212753) bridge. This primary amine is nucleophilic and basic, allowing it to participate in a wide range of chemical transformations.

The primary amine of the aminomethyl group is a versatile handle for introducing new functionalities through derivatization. These reactions are fundamental for functional group interconversion, enabling the synthesis of a diverse array of derivative compounds. Key reactions include acylation, sulfonylation, and alkylation.

Acylation: Primary amines readily react with acyl halides, such as acyl chlorides, or anhydrides in the presence of a base to form N-substituted amides. pearson.comgoogle.com The benzylamine (B48309) moiety will attack the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. pearson.com Excess amine or an auxiliary base is typically used to neutralize the hydrochloric acid byproduct. libretexts.org This transformation converts the basic amine into a neutral amide group.

Sulfonylation: In a similar fashion, the aminomethyl group can be converted to a sulfonamide by reacting with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride). researchgate.net This reaction, often carried out in the presence of a base like pyridine, is a common method for protecting amines or for synthesizing compounds with specific biological activities. researchgate.net Recent studies have also explored palladium-catalyzed methods for the direct sulfonylation of benzylamines using sodium sulfinates. acs.orgacs.org

Alkylation: N-alkylation of the aminomethyl group can lead to the formation of secondary and tertiary amines. This can be achieved by reaction with alkyl halides, though this method can sometimes lead to overalkylation. researchgate.netresearchgate.net Alternative methods, such as reductive amination with aldehydes or ketones, or the direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) via the "borrowing hydrogen" methodology, offer more controlled routes to N-alkylated products. nih.govacs.org

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide (-NHSO₂R) |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine (-NHR / -NR₂) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH₃CN | Secondary Amine (-NHR) |

The aminomethyl group is in its most reduced state. While further reduction is not a typical pathway, its oxidation can lead to other important functional groups. The oxidation of benzylamines can yield imines, which may subsequently hydrolyze to form aldehydes. researchgate.net

Various methods have been developed for the selective oxidation of benzylamines. These include metal-free aerobic oxidation protocols using organic bases, which are thought to proceed through peroxide intermediates that eliminate to form an imine. nih.gov Photocatalytic methods using flavin catalysts and visible light have also been reported to convert benzylamines into their corresponding aldehydes under mild conditions, with oxygen as the terminal oxidant. thieme-connect.com Furthermore, enzymatic methods, for instance using D-amino acid oxidase, can achieve the oxidation of primary amines to imines. mdpi.com The initial product of the oxidation is a benzylimine, which can be a stable, isolable compound or can be hydrolyzed in situ to produce a benzaldehyde (B42025) derivative. researchgate.netorganic-chemistry.org

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by an electrophilic carbon atom. It can undergo nucleophilic addition and participate in cycloaddition reactions.

One of the most fundamental reactions of aromatic nitriles is hydrolysis, which converts the nitrile into a primary amide and subsequently into a carboxylic acid. numberanalytics.com This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to form a primary amide. Under forcing conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: With a strong aqueous base (e.g., NaOH or KOH) and heat, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to give the imidic acid, which tautomerizes to the amide. The amide can then be hydrolyzed further under the basic conditions to yield a carboxylate salt and ammonia. Acidic workup is required to obtain the free carboxylic acid.

The hydrolysis can often be stopped at the amide stage by using milder reaction conditions, such as controlled heating or the use of specific reagents. numberanalytics.com

| Condition | Catalyst | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄(aq) / Heat | 3-(Aminomethyl)-2-fluorobenzamide | 3-(Aminomethyl)-2-fluorobenzoic acid |

| Basic Hydrolysis | NaOH(aq) / Heat | 3-(Aminomethyl)-2-fluorobenzamide | Sodium 3-(aminomethyl)-2-fluorobenzoate |

Nitriles can act as 2π components in cycloaddition reactions to form heterocyclic systems. numberanalytics.com Common examples include [3+2] cycloadditions with 1,3-dipoles. For instance, nitriles react with azides to form tetrazoles and with nitrile oxides to yield isoxazoles. researchgate.netyoutube.com These reactions are powerful methods for constructing five-membered aromatic heterocycles. youtube.comresearchgate.net

The [4+2] Diels-Alder reaction involves a 4π component (diene) and a 2π component (dienophile) to form a six-membered ring. In an inverse electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed compared to the classic Diels-Alder reaction; it involves an electron-poor diene and an electron-rich dienophile. nih.govnih.gov A nitrile, being an electron-deficient π-system, functions as a dienophile. Therefore, it would typically participate in a normal-demand Diels-Alder reaction with an electron-rich diene. For a nitrile to participate in an IEDDA reaction, it would need to react with a highly electron-deficient diene, such as a 1,2,4,5-tetrazine. sigmaaldrich.com These reactions are valuable for synthesizing nitrogen-containing heterocycles like pyridazines. nih.gov

Reactivity of the Aryl Fluoride (B91410) (e.g., SNAr displacement)

The fluorine atom attached to the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate. stackexchange.comstackexchange.com

In 3-(aminomethyl)-2-fluorobenzonitrile, the nitrile group is positioned ortho to the fluorine atom. The strong electron-withdrawing nature (-I and -M effects) of the nitrile group activates the aryl fluoride for SNAr. stackexchange.com The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The high electronegativity of the ortho-nitrile group is crucial for stabilizing this intermediate. In the second, typically fast, step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

A wide variety of nucleophiles can displace the fluoride in such activated systems, including amines, alkoxides, thiolates, and carbanions. orgsyn.orgnih.govnih.gov This reactivity allows for the introduction of diverse substituents at the 2-position of the benzonitrile (B105546) ring.

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| O-Nucleophiles | Sodium Methoxide (NaOMe) | 2-Methoxy derivative |

| N-Nucleophiles | Piperidine | 2-Piperidinyl derivative |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio) derivative |

| C-Nucleophiles | Anion of Isobutyronitrile | 2-(1-Cyano-1-methylethyl) derivative |

Regioselective and Chemoselective Transformations

There is no available scientific literature that describes the regioselective or chemoselective transformations of this compound. For instance, no studies were found that detail:

Acylation or Alkylation: The selective reaction at the aminomethyl nitrogen without affecting the cyano group or the aromatic ring.

Aromatic Substitution: The directing effects of the existing substituents in electrophilic or nucleophilic aromatic substitution reactions.

Cyclization Reactions: Intramolecular reactions involving the aminomethyl and cyano groups to form heterocyclic systems.

Metal-Catalyzed Cross-Coupling: The selective reaction at the C-F bond or other positions on the aromatic ring.

Due to the absence of this data, no data tables of research findings can be generated.

Mechanistic Investigations of Key Reactions

Consistent with the lack of information on its reactivity, there are no mechanistic investigations—either computational or experimental—available for reactions involving this compound. The electronic and steric effects of the substituents, which would govern reaction pathways and transition states, have not been the subject of published research.

Strategic Applications As a Molecular Building Block in Complex Chemical Synthesis

Role as a Versatile Building Block

3-(Aminomethyl)-2-fluorobenzonitrile serves as a foundational component in medicinal chemistry and drug discovery. The presence of distinct functional groups—the primary amine, the nitrile, and the fluorine atom—allows for a wide range of chemical transformations. The aminomethyl group can act as a nucleophile or be readily converted into other functional groups. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, a common strategy in modern drug design. This trifecta of reactivity makes it a valuable starting material for creating diverse and complex molecules.

Synthesis of Novel Heterocyclic Scaffolds

While the specific use of this compound in the synthesis of a wide array of heterocycles is an area of ongoing research, the general class of aminobenzonitriles is crucial for creating various heterocyclic systems. For instance, compounds with similar structures are used in the synthesis of:

Benzisoxazoles : These structures are often formed through reactions involving hydroxylamine (B1172632) derivatives and subsequent cyclization. The aminomethyl group could be modified to facilitate such transformations. Benzisoxazoles are present in a large number of pharmaceutically important products with properties such as antipsychotic, antitumor, and antimicrobial activities. nih.govresearchgate.netnih.gov

Indazoles : The synthesis of indazoles can be achieved through cyclization reactions of ortho-substituted anilines. nih.govnih.govresearchgate.net The functional groups on this compound provide handles for creating the necessary precursors for indazole ring formation.

Quinazolinones : Quinazolinones are important heterocyclic compounds with a broad range of biological activities, including antitumor and anti-inflammatory effects. nih.govnih.govorganic-chemistry.orgrsc.org Their synthesis often involves the reaction of an anthranilic acid derivative with an amine or amide, a pathway accessible from the aminobenzonitrile scaffold.

The table below summarizes the potential applications of this building block in synthesizing key heterocyclic cores.

| Heterocyclic Scaffold | General Synthetic Relevance of Aminobenzonitriles | Potential Therapeutic Applications |

| Benzisoxazoles | Precursor for cyclization reactions. | Antipsychotic, Antitumor, Antimicrobial. nih.gov |

| Indazoles | Building block for N-N bond formation and cyclization. nih.govnih.gov | Anti-inflammatory, Anticancer. researchgate.net |

| Quinazolinones | Key intermediate for ring construction. nih.govresearchgate.net | Antitumor, Anti-inflammatory, Antibacterial. nih.gov |

| Tetrazines | The nitrile group can potentially participate in cycloadditions. | Herbicides, Anticancer agents. |

Construction of Advanced Pharmaceutical Intermediates

The structural motifs present in this compound make it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated phenyl ring is a common feature in many modern drugs, enhancing properties like metabolic stability and membrane permeability. The aminomethyl and nitrile groups provide points for connecting to other complex fragments, essential in the multi-step synthesis of a final drug candidate. smolecule.comnih.gov

Development of Compound Libraries for Structure-Activity Relationship Studies

In drug discovery, compound libraries containing a series of related molecules are synthesized and tested to understand the relationship between chemical structure and biological activity (SAR). mdpi.commdpi.comnih.govnih.gov this compound is an ideal starting material for creating such libraries. nih.govnih.govmedchemexpress.com Each of its functional groups can be systematically modified. For example, the amine can be acylated or alkylated with various substituents, and the nitrile can be converted to different heterocycles. This systematic modification allows medicinal chemists to probe how changes in different parts of the molecule affect its biological target, guiding the design of more potent and selective drugs.

Role in Multistep Synthetic Sequences for Target Molecules

Complex target molecules, especially in the pharmaceutical industry, are rarely made in a single step. They require carefully planned multi-step synthetic sequences. tue.nl this compound can be introduced at various stages of such a sequence. Its pre-installed functionalities save synthetic steps, and its reactivity allows for the sequential building of molecular complexity. For example, the amine might be protected while the nitrile is transformed, after which the amine is deprotected for a subsequent reaction, showcasing its utility in sophisticated and convergent synthetic strategies. nih.govtue.nl

Advanced Spectroscopic and Spectrometric Characterization of 3 Aminomethyl 2 Fluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 3-(Aminomethyl)-2-fluorobenzonitrile, ¹H and ¹³C NMR spectra would provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons and the aromatic protons.

Aminomethyl Protons (-CH₂NH₂): The two protons of the methylene (B1212753) group (-CH₂) adjacent to the amine are expected to appear as a singlet or a finely split multiplet, typically in the range of 3.8-4.2 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls between 1.5 and 3.5 ppm.

Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. They are expected in the aromatic region, typically between 7.2 and 7.8 ppm. For comparison, the aromatic protons of the related compound 2-fluorobenzonitrile (B118710) appear between 7.24 and 7.66 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.

Aliphatic Carbon (-CH₂-): The carbon of the aminomethyl group is expected to resonate in the aliphatic region, likely between 40 and 50 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm range.

Aromatic Carbons: The six aromatic carbons will have chemical shifts between approximately 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. Other aromatic carbons will show smaller, long-range nJCF couplings.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign each signal and confirm the connectivity between protons and carbons, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| -CH₂- | 3.8 - 4.2 | 40 - 50 | |

| -NH₂ | 1.5 - 3.5 (broad) | N/A | |

| Aromatic H | 7.2 - 7.8 | N/A | ³JHH, JHF |

| Aromatic C-H | N/A | 115 - 140 | JCF |

| Aromatic C-F | N/A | 155 - 165 | ¹JCF (large) |

| Aromatic C-CN | N/A | 110 - 115 | JCF |

| Aromatic C-CH₂NH₂ | N/A | 140 - 150 | JCF |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of fragmentation patterns.

For this compound (C₈H₇FN₂), the nominal molecular weight is 150.16 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, allowing for the confirmation of its elemental composition.

When subjected to ionization, typically by Electron Ionization (EI), the molecule forms a molecular ion (M•+) which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Molecular Ion Peak (M•+): A peak at m/z = 150 would be expected, corresponding to the intact molecular ion.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom libretexts.org. This would involve the loss of the aminomethyl-substituted ring to form a [CH₂NH₂]⁺ fragment at m/z = 30, or more favorably, the loss of a hydrogen radical to form an iminium ion [M-H]⁺ at m/z = 149.

Loss of HCN: A characteristic fragmentation for benzonitrile (B105546) derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion.

Benzylic Cleavage: The most probable fragmentation would be the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to the formation of a stable benzyl-type cation or, more likely, a tropylium-like ion after rearrangement youtube.com. The loss of the •CH₂NH₂ radical (31 Da) would result in a fluorobenzonitrile cation fragment at m/z = 119. Conversely, the formation of a [CH₂NH₂]⁺ fragment at m/z = 30 is also possible.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 150 | [C₈H₇FN₂]•⁺ | Molecular Ion (M•⁺) |

| 149 | [C₈H₆FN₂]⁺ | Loss of H• radical from amine |

| 123 | [C₇H₄F]⁺ | Loss of HCN from m/z 150 |

| 119 | [C₇H₃FN]⁺ | Benzylic cleavage, loss of •CH₂NH₂ |

Chromatographic Coupling with Spectrometric Detection (e.g., HPLC, LC-MS, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, purification, and analysis of compounds in a mixture. When coupled with a mass spectrometer (LC-MS), these methods provide a powerful tool for separating complex mixtures and identifying individual components based on both their retention time and mass-to-charge ratio.

The analysis of this compound and its derivatives would typically employ reversed-phase HPLC (RP-HPLC) ekb.eg.

Stationary Phase: A C18 or a phenyl-hexyl column would be suitable. Fluorinated stationary phases can also offer alternative selectivity for fluorine-containing compounds researchgate.net.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) formate for MS compatibility) and an organic solvent (such as acetonitrile or methanol) is common. The gradient allows for the efficient elution of compounds with varying polarities lcms.cz.

Detection: A UV detector would monitor the elution of the aromatic compound. For LC-MS, an electrospray ionization (ESI) source would be used, typically in positive ion mode, to generate protonated molecules [M+H]⁺ at m/z = 151. This allows for highly sensitive and selective quantification and identification, even at trace levels in complex matrices rsc.orgshimadzu.com. UPLC systems, using smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC lcms.cz.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.

N-H Stretch: The primary amine (-NH₂) group will show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group exhibits a sharp, strong absorption band in the 2220-2260 cm⁻¹ range. This is a highly characteristic peak. For benzonitrile itself, this peak is observed around 2229 cm⁻¹ researchgate.net.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond shows a strong absorption in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile (C≡N) and the symmetric aromatic ring breathing modes are typically strong and sharp in the Raman spectrum, making it a useful confirmatory technique researchgate.netresearchgate.net. The C-F stretch is also Raman active. Unlike FT-IR, water is a weak Raman scatterer, making the technique well-suited for analyzing aqueous samples.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | 2850 - 2960 | Medium |

| C≡N Stretch | -C≡N | 2220 - 2260 | 2220 - 2260 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals utoronto.ca. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems.

The benzonitrile core of this compound acts as the primary chromophore. It is expected to exhibit absorption bands in the UV region due to π → π* electronic transitions within the aromatic ring. For the parent benzonitrile molecule, characteristic absorptions are observed around 224 nm and 271 nm.

The substituents on the benzene ring—fluorine and aminomethyl groups—act as auxochromes and can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The aminomethyl group is an activating group and is expected to cause a slight bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

The fluorine atom , being an electron-withdrawing group by induction but electron-donating by resonance, has a more complex effect but typically results in minor shifts.

The UV-Vis spectrum would be useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the aromatic chromophore. The approximate absorption maxima for this compound can be predicted to be slightly shifted from the parent benzonitrile values. For instance, the related 2-fluorobenzonitrile has an absorption origin estimated at 283 nm nih.gov.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~230 - 240 |

Computational Chemistry and Theoretical Insights into 3 Aminomethyl 2 Fluorobenzonitrile

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. By solving approximations of the Schrödinger equation, DFT can accurately model the electronic structure, providing insights into the distribution of electrons within the molecule. For 3-(Aminomethyl)-2-fluorobenzonitrile, DFT calculations would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to find the lowest energy conformation and calculate various electronic properties.

Molecular Orbital Analysis

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis for this compound would involve calculating the energies of these orbitals. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the compound.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. For this compound, an MEP map would typically show negative potential (colored in shades of red) around electronegative atoms like fluorine and the nitrogen of the nitrile group, indicating regions susceptible to electrophilic attack. Positive potential (colored in shades of blue) would be expected around the hydrogen atoms of the aminomethyl group, highlighting sites for potential nucleophilic interactions.

Spectroscopic Property Prediction and Simulation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) atoms. These predicted shifts for this compound would aid in the assignment of signals in an experimental NMR spectrum.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as C-F stretching or N-H bending.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the wavelengths at which the molecule absorbs light, corresponding to electron excitations between molecular orbitals.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions. This involves identifying the most likely pathway from reactants to products by locating the transition state—the highest energy point along the reaction coordinate. For a potential reaction involving this compound, computational modeling could determine the activation energy, providing a quantitative measure of the reaction's feasibility. Methods like the Nudged Elastic Band (NEB) are often used to find the minimum energy path and characterize the geometry of the transition state.

Solvent Effects in Computational Simulations

Reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties and behavior. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. Applying this model to this compound would allow for more accurate predictions of its properties, such as UV-Vis spectra and reaction energetics, in different solvent environments. Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for a more detailed understanding of specific solute-solvent interactions like hydrogen bonding.

Emerging Research Avenues and Future Perspectives for 3 Aminomethyl 2 Fluorobenzonitrile

New Methodologies for Functionalization and Derivatization

The inherent reactivity of the functional groups in 3-(Aminomethyl)-2-fluorobenzonitrile provides multiple handles for derivatization. Modern synthetic methodologies are being explored to selectively modify this scaffold, thereby accessing a diverse range of novel compounds.

The primary amine of the aminomethyl group is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of functional groups. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and basicity, which is particularly relevant in the development of bioactive molecules.

The aromatic ring itself presents opportunities for functionalization through C-H activation. Transition-metal-catalyzed reactions, particularly those employing palladium and rhodium, are powerful tools for the regioselective introduction of substituents. For instance, ortho-C-H functionalization directed by the aminomethyl or nitrile group could enable the introduction of aryl, alkyl, or other functional groups at specific positions on the benzonitrile (B105546) core. The fluorine atom significantly influences the electronic properties of the aromatic ring, impacting the reactivity and regioselectivity of these C-H functionalization reactions. numberanalytics.com

The nitrile group can also be a site for chemical transformation. While it is relatively stable, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine under specific conditions. Furthermore, the nitrile group can participate in cycloaddition reactions, offering a pathway to heterocyclic structures.

A summary of potential functionalization and derivatization strategies is presented in the table below.

| Functional Group | Reaction Type | Potential Modifications |

| Aminomethyl | Acylation, Alkylation, Sulfonylation | Introduction of amides, secondary/tertiary amines, sulfonamides |

| Aromatic Ring | C-H Activation (Pd, Rh catalysis) | Arylation, alkylation, halogenation at specific positions |

| Nitrile | Hydrolysis, Reduction, Cycloaddition | Conversion to carboxylic acid, primary amine; formation of heterocycles |

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis platforms. nih.gov These platforms utilize robotics and software to perform chemical reactions in a parallel and automated fashion, significantly accelerating the synthesis of new molecules. nih.gov

This compound is an ideal candidate for integration into such platforms. Its multiple functionalization sites allow for the creation of diverse compound libraries from a single starting material. For example, an automated platform could be programmed to perform a series of reactions on the aminomethyl group, using a variety of acylating or alkylating agents in a multi-well plate format. Each well would contain a unique derivative of the parent compound.

The general workflow for integrating this compound into an automated synthesis platform would involve:

Library Design: Computational tools can be used to design a virtual library of derivatives with desired properties.

Reagent Preparation: Solutions of this compound and a diverse set of reactants are prepared and loaded onto the platform.

Automated Synthesis: The robotic system dispenses the reagents into reaction vessels (e.g., wells of a microplate) and controls the reaction conditions (temperature, mixing, time).

Work-up and Purification: The platform can be equipped with modules for automated work-up and purification, such as liquid-liquid extraction or high-performance liquid chromatography (HPLC). nih.gov

Analysis and Characterization: The final compounds can be analyzed by automated analytical techniques like mass spectrometry and NMR spectroscopy.

The integration of this compound into automated synthesis platforms holds the potential to rapidly generate large and diverse libraries of novel compounds for a wide range of applications.

Exploration of Bioorthogonal Chemical Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable tools for labeling and tracking biomolecules in their natural environment. The unique structural features of this compound make it an interesting candidate for exploration in this field.

The nitrile group, while generally stable, can participate in certain bioorthogonal reactions. For instance, isonitriles have been shown to react with tetrazines in a [4+1] cycloaddition, a reaction that has been utilized for bioorthogonal labeling. nih.govrsc.org Chemical modification of the aminomethyl group of this compound to an isonitrile could provide a route to bioorthogonal probes.

The fluorine atom offers a unique handle for bioorthogonal applications. The incorporation of fluorine-18 (B77423), a positron-emitting isotope, is a key strategy in positron emission tomography (PET) imaging. nih.gov Bioorthogonal reactions, such as the copper-free click reaction between an azide (B81097) and a cyclooctyne, are used to attach fluorine-18 labeled prosthetic groups to biomolecules under mild conditions. nih.govresearchgate.net this compound could serve as a precursor for the synthesis of novel fluorine-18 labeled building blocks for PET imaging.

Furthermore, the presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy. acs.org This technique is highly sensitive to the local chemical environment of the fluorine atom and can be used to study the interactions of fluorinated molecules with biological targets, such as proteins. acs.org By incorporating this compound or its derivatives into biologically active molecules, ¹⁹F NMR can be used as a bioorthogonal tool to probe molecular recognition events.

| Bioorthogonal Application | Potential Role of this compound |

| Bioorthogonal Labeling | Precursor to isonitrile-containing probes for tetrazine ligation. |

| PET Imaging | Building block for the synthesis of fluorine-18 labeled radiotracers. |

| ¹⁹F NMR Spectroscopy | As a component of fluorinated probes to study molecular interactions. |

Advanced Materials Science Applications

The unique combination of a rigid aromatic core, a reactive aminomethyl group, and an electron-withdrawing fluorine atom makes this compound an attractive monomer or additive for the synthesis of advanced materials with tailored properties.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties. pageplace.desciengine.com The incorporation of this compound into polymer backbones, either as a comonomer or as a pendant group, could lead to materials with enhanced performance characteristics. The aminomethyl group can be used as a site for cross-linking or for further functionalization of the polymer.

Aromatic nitriles are also used in the preparation of advanced materials such as polymers and dyes. The nitrile group can enhance the thermal stability and mechanical properties of polymers. In a notable application, the related compound 4-(aminomethyl)benzonitrile (B84873) hydrochloride has been used as an additive to improve the efficiency and stability of perovskite solar cells. acs.orgnih.gov The polar nature of the aminomethyl and nitrile groups helps to passivate defects in the perovskite crystal structure, leading to improved device performance. nih.gov This suggests that this compound could also find applications in the field of optoelectronics.

The potential applications in materials science are summarized below:

High-Performance Polymers: As a monomer to enhance thermal stability, chemical resistance, and processability.

Functional Coatings: To create surfaces with low surface energy, and chemical inertness.

Optoelectronic Devices: As an additive in perovskite solar cells or as a component in organic light-emitting diodes (OLEDs).

Computational-Experimental Synergies in Chemical Discovery

The synergy between computational chemistry and experimental studies is a powerful approach for accelerating the discovery and development of new molecules and materials. rsc.org Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.

DFT calculations can be used to predict a variety of molecular properties, including:

Geometric and Electronic Structure: Understanding the bond lengths, bond angles, and electron distribution within the molecule.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. nih.gov

Reactivity: Calculating reaction energies and activation barriers to predict the outcome of chemical reactions and to design more efficient synthetic routes. acs.org

For example, computational studies on fluorinated benzonitriles have been used to understand the effect of fluorine substitution on C-C bond activation by transition metal complexes. acs.org Such studies can help in designing catalysts and reaction conditions for the selective functionalization of this compound.

Furthermore, computational methods can be used to predict the ¹⁹F NMR chemical shifts of this compound and its derivatives in different chemical environments. nih.gov This information is crucial for the interpretation of experimental ¹⁹F NMR data, particularly in the context of studying interactions with biological macromolecules.

The integration of computational modeling with experimental synthesis and characterization creates a feedback loop that can significantly accelerate the discovery process. Predictions from computational studies can guide the design of new experiments, and the results from these experiments can be used to refine and validate the computational models. This synergistic approach is poised to play a crucial role in unlocking the full potential of this compound in its various applications.

Q & A

Q. How should structure-activity relationship (SAR) studies systematically modify substituents to identify key pharmacophores?

- Methodological Answer :

- Step 1 : Synthesize analogs with halogen (Cl, Br), alkoxy (OCH₃), or trifluoromethyl substituents at positions 4 and 5.

- Step 2 : Test in vitro binding affinity (e.g., IC₅₀) against target receptors (e.g., GPCRs).

- Step 3 : Use QSAR models to correlate substituent electronic parameters (σ, π) with activity. For neurotropic applications, prioritize derivatives with logBB >0.3 (blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.